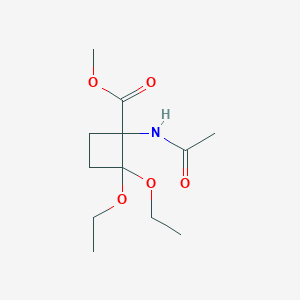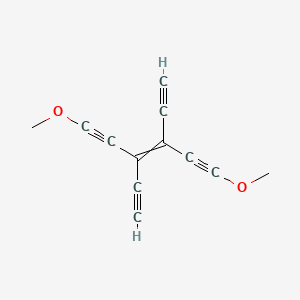
3,4-Diethynyl-1,6-dimethoxyhex-3-ene-1,5-diyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Diethynyl-1,6-dimethoxyhex-3-ene-1,5-diyne is a chemical compound with the molecular formula C10H4. It is known for its unique structure, which includes multiple ethynyl groups and a hexene backbone. This compound is used in various scientific research applications due to its distinctive properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethynyl-1,6-dimethoxyhex-3-ene-1,5-diyne typically involves the use of ethynylation reactions. One common method includes the reaction of a suitable hexene precursor with ethynylating agents under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Diethynyl-1,6-dimethoxyhex-3-ene-1,5-diyne undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the ethynyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes .
Aplicaciones Científicas De Investigación
3,4-Diethynyl-1,6-dimethoxyhex-3-ene-1,5-diyne is utilized in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 3,4-Diethynyl-1,6-dimethoxyhex-3-ene-1,5-diyne involves its interaction with molecular targets such as enzymes and receptors. The ethynyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways. This compound may also interact with DNA, causing structural changes that affect gene expression .
Comparación Con Compuestos Similares
Similar Compounds
- Tetraethynylethene
- 3-Hexene-1,5-diyne, 3,4-diethynyl-
- Tetraethinylethen
Uniqueness
3,4-Diethynyl-1,6-dimethoxyhex-3-ene-1,5-diyne is unique due to its combination of ethynyl groups and a hexene backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
823813-85-0 |
|---|---|
Fórmula molecular |
C12H8O2 |
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
3,4-diethynyl-1,6-dimethoxyhex-3-en-1,5-diyne |
InChI |
InChI=1S/C12H8O2/c1-5-11(7-9-13-3)12(6-2)8-10-14-4/h1-2H,3-4H3 |
Clave InChI |
NGVVWEDBRMKVMM-UHFFFAOYSA-N |
SMILES canónico |
COC#CC(=C(C#C)C#COC)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


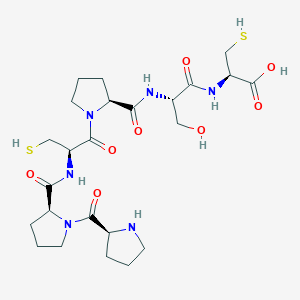
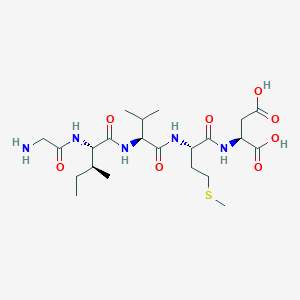

![5-(2,2-difluoroethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14225449.png)
![[4,5-Bis(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B14225459.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]acetamide](/img/structure/B14225462.png)
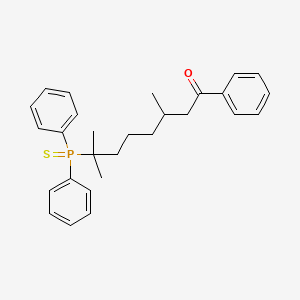
![N-[(2S)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B14225469.png)
![Benzoic acid, 2-[[2-hydroxy-3-(2-propenyloxy)propyl]thio]-](/img/structure/B14225470.png)
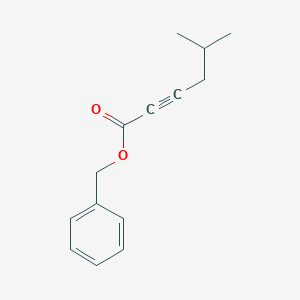
![1-Tert-butyl-3-[2-(tert-butylcarbamothioylamino)phenyl]thiourea](/img/structure/B14225483.png)
![3-ethoxy-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B14225489.png)
![1H-Pyrazolo[4,3-c]isoquinolin-8-amine, N,N,3-trimethyl-5-(2-pyridinyl)-](/img/structure/B14225494.png)
